molecular formula C13H9FO3 B7577691 3-(3-Fluorophenoxy)benzoic acid

3-(3-Fluorophenoxy)benzoic acid

Cat. No.: B7577691
M. Wt: 232.21 g/mol
InChI Key: GYIPEQMXZPGDQF-UHFFFAOYSA-N
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Description

3-(3-Fluorophenoxy)benzoic acid is an organic compound with the molecular formula C13H9FO3. It is a derivative of benzoic acid, where a fluorophenoxy group is attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(3-Fluorophenoxy)benzoic acid involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenoxy)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

3-(3-Fluorophenoxy)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenoxy)benzoic acid involves its interaction with specific molecular targets. The fluorophenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenoxy)benzoic acid
  • 3-(2-Fluorophenoxy)benzoic acid
  • 4-(3-Fluorophenoxy)benzoic acid

Uniqueness

3-(3-Fluorophenoxy)benzoic acid is unique due to the specific position of the fluorophenoxy group on the benzene ring. This positional isomerism can lead to differences in chemical reactivity, binding affinity, and overall biological activity compared to its analogs .

Properties

IUPAC Name

3-(3-fluorophenoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-10-4-2-6-12(8-10)17-11-5-1-3-9(7-11)13(15)16/h1-8H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIPEQMXZPGDQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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